molecular formula C12H11ClO3S B15240361 (6-Methoxynaphthalen-2-yl)methanesulfonyl chloride

(6-Methoxynaphthalen-2-yl)methanesulfonyl chloride

Cat. No.: B15240361
M. Wt: 270.73 g/mol
InChI Key: XMVKOCQKDNKMAJ-UHFFFAOYSA-N
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Description

(6-Methoxynaphthalen-2-yl)methanesulfonyl chloride: is a chemical compound with the molecular formula C₁₂H₁₁ClO₃S and a molecular weight of 270.73 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxynaphthalen-2-yl)methanesulfonyl chloride typically involves the reaction of 6-methoxynaphthalene with methanesulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: (6-Methoxynaphthalen-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Sulfonamides: Formed by reaction with amines.

    Sulfonate esters: Formed by reaction with alcohols.

    Sulfonic acids: Formed by hydrolysis.

Mechanism of Action

The mechanism of action of (6-Methoxynaphthalen-2-yl)methanesulfonyl chloride involves the formation of covalent bonds with target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate ester linkages with nucleophilic sites on proteins or other biomolecules. This reactivity makes it useful in the design of enzyme inhibitors and receptor modulators .

Comparison with Similar Compounds

Uniqueness: (6-Methoxynaphthalen-2-yl)methanesulfonyl chloride is unique due to its high reactivity and versatility in forming stable covalent bonds with a variety of nucleophiles. This makes it particularly valuable in synthetic organic chemistry and pharmaceutical research .

Properties

Molecular Formula

C12H11ClO3S

Molecular Weight

270.73 g/mol

IUPAC Name

(6-methoxynaphthalen-2-yl)methanesulfonyl chloride

InChI

InChI=1S/C12H11ClO3S/c1-16-12-5-4-10-6-9(8-17(13,14)15)2-3-11(10)7-12/h2-7H,8H2,1H3

InChI Key

XMVKOCQKDNKMAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CS(=O)(=O)Cl

Origin of Product

United States

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